Fenmetramide

Description

Historical Context of Fenmetramide Development

This compound was originally synthesized and patented by McNeil Laboratories, Inc. in the 1960s. wikipedia.orgsci-hub.sedss.go.th The U.S. patent for the compound, which describes a class of 3-Morpholinones, was granted on March 7, 1967. wikipedia.org Initially, this compound was investigated for its potential as an antidepressant. wikipedia.orgsci-hub.se

Despite its initial development and patenting, this compound was never commercially marketed. wikipedia.orgiiab.me It remains classified as an unmarketed investigational compound, meaning its study is primarily for scientific research purposes. wikipedia.orgwikipedia.org

Origin and Patenting by McNeil Laboratories

Molecular Classification and Structural Relationship to Precursors

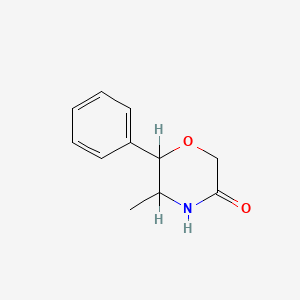

Chemically, this compound is classified as a morpholinone derivative. chemicalbook.com The core of its structure is a morpholine (B109124) ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. vulcanchem.com

This compound is a structural analogue of phenmetrazine, a stimulant drug that was previously used as an appetite suppressant. wikipedia.orgwikipedia.org Specifically, this compound is the 5-ketone derivative of phenmetrazine. wikipedia.org This structural relationship suggests that this compound might exhibit psychostimulant effects, though detailed pharmacological data is limited. wikipedia.org

This compound has two stereocenters, which means it can exist in different spatial arrangements known as stereoisomers. vulcanchem.com One of the documented forms is (±)-cis-2-phenyl-3-methyl-5-morpholinone. core.ac.uknih.gov The specific stereochemistry, such as the (5S,6R)-(-) and the corresponding (+)-enantiomer, can influence the biological activity of the compound. nih.gov

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Phenyl-3-methyl-morpholin-5-one wikipedia.org |

| CAS Number | 5588-29-4 wikipedia.org |

| Molecular Formula | C₁₁H₁₃NO₂ wikipedia.org |

| Molar Mass | 191.230 g·mol⁻¹ wikipedia.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Relationship to the Morpholine Pharmacophore in Medicinal Chemistry

The chemical structure of this compound is significant due to its inclusion of a morpholine ring, which is considered a "privileged pharmacophore" in medicinal chemistry. sci-hub.sevulcanchem.comnih.gov A pharmacophore is a part of a molecule's structure that is responsible for its pharmacological or biological activity. The morpholine scaffold is frequently incorporated into the design of new pharmaceutical agents because it can confer advantageous properties to a compound. sci-hub.senih.govsci-hub.setandfonline.com

The presence of both a nitrogen and an oxygen atom in the six-membered morpholine ring provides a unique balance of hydrophilicity and lipophilicity. tandfonline.com This balance can improve a drug's physicochemical properties, such as solubility and its ability to cross biological membranes like the blood-brain barrier. vulcanchem.comtandfonline.com Furthermore, the morpholine ring can enhance metabolic stability, potentially increasing the duration of a drug's action in the body. vulcanchem.comtandfonline.com

The versatility of the morpholine ring is demonstrated by its presence in a wide array of marketed drugs with diverse therapeutic applications, including antidepressant, antifungal, anti-inflammatory, and anticancer agents. sci-hub.sevulcanchem.comsci-hub.se The incorporation of this moiety into lead compounds is a common strategy used by medicinal chemists to optimize drug-like properties and reduce toxicity. sci-hub.sesci-hub.se In this compound, the morpholine ring, along with its phenyl and methyl substituents, defines its chemical character and is the basis for its classification and expected biological activity. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPHPADGSWWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863576 | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-29-4 | |

| Record name | 5-Methyl-6-phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENMETRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Investigations and Biotransformation Pathways of Fenmetramide

Fenmetramide as a Metabolite of Phenmetrazine

Identification and Quantification in Mammalian Systems

This compound has been identified as a significant urinary metabolite of phenmetrazine in humans. Following oral administration of phenmetrazine, this compound is one of the principal metabolites excreted. nih.gov In a study involving three human subjects who were given an oral dose of phenmetrazine, this compound accounted for 19% of the metabolites found in the urine within 24 hours. nih.govnih.gov

In animal studies, the presence of this compound has also been confirmed. Research on the in vitro metabolism of phenmetrazine using liver microsomes from various animal species revealed the formation of a new product in high yields, which was later identified as N-hydroxyphenmetrazine. oup.com While not this compound itself, this highlights the metabolic susceptibility of the phenmetrazine structure. In guinea pigs that received an oral dose, a lactam metabolite, which is structurally related to this compound, was the major urinary metabolite, constituting about 55% of the excreted dose. core.ac.uk In contrast, rats were found to excrete far less of this lactam metabolite. core.ac.uk

Table 1: Quantification of this compound and Related Metabolites in Urine

| Species | Metabolite | Percentage of Excreted Dose (in 24 hours) |

| Human | This compound | 19% |

| Guinea Pig | Lactam Metabolite | ~55% |

Metabolic Yield and Excretion Profiles Across Species

The metabolic yield and excretion of this compound and its related compounds show considerable variation among species. In humans, after an oral dose of phenmetrazine, approximately 71% of the drug was excreted in the first day. core.ac.uk Of this, 19% was identified as this compound. nih.govnih.gov Unchanged phenmetrazine accounted for another 19% of the excreted amount. nih.govnih.gov

In contrast, the guinea pig primarily metabolizes phenmetrazine into a lactam metabolite, with about 55% of the dose being excreted in this form. core.ac.uk This species excreted very little unchanged phenmetrazine. nih.gov Rats also produce this lactam metabolite, but in much smaller quantities compared to guinea pigs. core.ac.uk Tamarin monkeys show a metabolic profile more similar to humans, although they excrete more unchanged drug. core.ac.uk

Table 2: 24-Hour Urinary Excretion Profile of Phenmetrazine and its Metabolites

| Species | Unchanged Phenmetrazine | This compound/Lactam Metabolite | Other Metabolites |

| Human | 19% | 19% | 43% (phenolic, glucuronide, unknown) |

| Guinea Pig | Negligible | ~55% | Not specified |

| Rat | Negligible | Minor | Major phenolic metabolite |

| Tamarin Monkey | Higher than humans | Similar to humans | Not specified |

Comparative Biotransformation Across Diverse Organisms

Species-Specific Metabolic Pathways

Significant differences exist in the metabolic pathways of phenmetrazine between species like the rat and the guinea pig. The primary route of metabolism in the guinea pig is the formation of the lactam metabolite. core.ac.uk This is in stark contrast to the rat, where the major metabolite is a phenolic derivative, and the lactam metabolite is produced in much smaller amounts. core.ac.uk This difference is attributed to the well-known inability of guinea pigs to perform ring-hydroxylation on amphetamine-like compounds. nih.gov

Humans and tamarin monkeys exhibit a more balanced metabolic profile, producing both the lactam (this compound) and phenolic metabolites. core.ac.uk In humans, the 24-hour urinary metabolites included 22% free and conjugated 3-methyl-2-(4-hydroxyphenyl)morpholine, 19% this compound, and 19% unchanged phenmetrazine. nih.gov

Enzymatic Biotransformation Mechanisms Leading to this compound Formation

The formation of this compound from phenmetrazine involves the C-oxidation of the morpholine (B109124) ring, leading to a lactam structure. sci-hub.se This is a common metabolic pathway for drugs containing a morpholine moiety. sci-hub.se The enzymes responsible for this transformation are primarily from the cytochrome P450 family. inchem.org While the specific isozymes involved in this compound formation are not explicitly detailed in the provided context, the metabolism of similar compounds points towards the involvement of CYP3A4. sci-hub.se Another related metabolic process is N-oxidation, which has been observed in the metabolism of phenmetrazine and phendimetrazine, leading to the formation of N-hydroxyphenmetrazine and the N-oxide of phendimetrazine. oup.com

Pharmacological Implications of this compound as a Metabolite

Contribution of this compound to the Overall Pharmacological Effects of Phenmetrazine

Pharmacological studies in mice have been conducted to investigate the effects of the lactam metabolite. core.ac.uk These investigations explored its impact on hexobarbitone sleeping-time and the spontaneous activity of the animals. core.ac.uk The distinct pharmacological characteristics of this compound—being a tranquilizer rather than a stimulant—indicate that its formation could modulate the effects of Phenmetrazine. core.ac.uk As Phenmetrazine is metabolized, the increasing concentration of this compound might counteract or alter the primary stimulant effects.

Hypotheses Regarding Metabolite Responsibility for Specific Therapeutic or Side Effects

It has been hypothesized that this compound may be responsible for certain effects observed during chronic use and withdrawal from Phenmetrazine. core.ac.uk Phenmetrazine, like other amphetamines, can lead to psychogenic dependence, and its withdrawal is often associated with symptoms such as fatigue, insomnia, and depression. core.ac.uk

A prominent hypothesis suggests that with chronic ingestion of Phenmetrazine, the lactam metabolite, this compound, may accumulate in the body. core.ac.uk As this compound has its own therapeutic profile, potentially acting as a tranquilizer or antidepressant, this accumulation could lead to it exerting a more pronounced effect. core.ac.uk This effect might become particularly noticeable upon cessation of Phenmetrazine use. core.ac.uk The withdrawal symptoms could, therefore, be influenced or exacerbated by the lingering presence and action of this compound. core.ac.uk Further research into the plasma half-life and protein-binding capacity of this compound would be necessary to substantiate this hypothesis. core.ac.uk

Table of Compound Names

| Name | Synonym(s) |

| This compound | (±)-cis-2-phenyl-3-methyl-5-morpholinone, Lactam metabolite of Phenmetrazine |

| Phenmetrazine | Preludin, 3-methyl-2-phenylmorpholine |

| 4-hydroxyphenmetrazine | Phenolic metabolite of Phenmetrazine |

| Phendimetrazine | Prelu-2, (+)-threo-2-phenyl-3,4-dimethylmorpholine |

Pharmacological Spectrum and Neurobiological Hypotheses of Fenmetramide

Documented Pharmacological Activities

Muscle Relaxant Properties

There is no available scientific literature that documents or provides data on the muscle relaxant properties of Fenmetramide.

Tranquilizing Effects

There is no available scientific literature that documents or provides data on the tranquilizing effects of this compound.

Investigational Pharmacodynamic Assessments

Modulation of Hexobarbitone Sleeping-Time in Animal Models

No studies have been found that investigate the effect of this compound on hexobarbitone-induced sleeping time in animal models.

Effects on Spontaneous Activity in Animal Models

No studies have been found that assess the effects of this compound on the spontaneous activity of animal models.

Hypothesized Neurobiological Mechanisms and Associated Effects

Due to the absence of primary pharmacological data, any hypotheses regarding the neurobiological mechanisms of this compound would be purely speculative and not grounded in scientific evidence.

Consideration of Psychostimulant Potential Based on Structural Relationship

The primary basis for predicting the pharmacological activity of this compound stems from its chemical architecture. It is the 5-ketone derivative of Phenmetrazine, a compound known for its stimulant effects on the central nervous system. wikipedia.org Phenmetrazine belongs to the substituted phenethylamine (B48288) class and contains a morpholine (B109124) ring, a structural feature it shares with this compound. wikipedia.org

The structural similarities between the two molecules are significant. The core phenylmorpholine skeleton is the foundation for the psychostimulant activity of Phenmetrazine. The expectation is that this compound, despite the ketone substitution, would likely produce similar psychostimulant effects. wikipedia.org This hypothesis is rooted in the principle of structure-activity relationships, where minor molecular modifications can often lead to similar, albeit potentially modified, pharmacological profiles.

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Chemical Formula | Key Structural Features |

| This compound | C₁₁H₁₃NO₂ | Phenylmorpholine skeleton with a ketone group at the 5-position. wikipedia.org |

| Phenmetrazine | C₁₁H₁₅NO | Parent compound; substituted phenylmorpholine. |

| Phendimetrazine | C₁₂H₁₇NO | A prodrug that metabolizes into Phenmetrazine. |

This table highlights the core structural motif shared by these compounds, which informs the predicted pharmacological activity of this compound.

Theoretical Interactions with Monoamine Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine) Derived from Phenmetrazine Pharmacology

The predicted effects of this compound on the brain's monoamine systems are extrapolated from the known pharmacology of its parent compound, Phenmetrazine. Phenmetrazine is a well-documented norepinephrine-dopamine releasing agent and reuptake inhibitor. Its mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in enhanced monoaminergic neurotransmission.

Given this precedent, it is hypothesized that this compound would also function as an inhibitor or substrate at DAT and NET. By interacting with these transporter proteins, this compound would theoretically modulate the levels of dopamine and norepinephrine, the key neurotransmitters involved in alertness, arousal, and executive function. The stimulation of these pathways is the neurobiological underpinning of the psychostimulant effects observed with compounds like Phenmetrazine. While direct studies on this compound's binding affinity and functional activity at these transporters are not available in published literature, the established pharmacology of its structural analogues provides a strong theoretical framework.

Table 2: Hypothesized Neurotransmitter Interaction Profile for this compound

| Neurotransmitter System | Transporter | Predicted Effect of this compound | Basis of Hypothesis |

| Dopaminergic | Dopamine Transporter (DAT) | Inhibition/Releasing Agent | Derived from Phenmetrazine's known activity as a DAT inhibitor. |

| Noradrenergic | Norepinephrine Transporter (NET) | Inhibition/Releasing Agent | Derived from Phenmetrazine's known activity as a NET inhibitor. |

This table outlines the theoretical interactions of this compound with key monoamine transporters, based on the established pharmacology of its parent compound.

Proposed Antidepressant Mechanisms Based on Initial Patent Classification

Interestingly, the initial patent for this compound, filed by McNeil Laboratories in the 1960s, classified the compound as an antidepressant. wikipedia.orgiiab.mesci-hub.se The patent, titled "3-Morpholinones, thiones and 5,6-oxazines," covered a series of related chemical structures. wikipedia.org This classification suggests that the initial screening or development process identified potential antidepressant activity.

The morpholine moiety present in this compound is a feature found in other antidepressant medications. sci-hub.se For instance, Reboxetine is a selective norepinephrine reuptake inhibitor that contains a morpholine ring and is used as an antidepressant. sci-hub.se The proposed antidepressant mechanism for such compounds often relates to their ability to modulate monoamine neurotransmitter systems, particularly norepinephrine. An increase in noradrenergic activity is a well-established therapeutic strategy for treating depression.

Therefore, the proposed antidepressant mechanism for this compound, based on its patent, likely stemmed from an observed or predicted modulation of monoamine levels, consistent with the actions of other antidepressants. Although it was ultimately never marketed for this or any other indication, its initial classification points to a pharmacological profile that was perceived as potentially beneficial for mood disorders. wikipedia.orgiiab.me

Fenmetramide in Medicinal Chemistry: Synthesis and Analog Development

Synthetic Methodologies for Fenmetramide

This compound, with the chemical name (5R,6S)-5-methyl-6-phenylmorpholin-3-one, is an antidepressant developed by McNeil Laboratories. sci-hub.sehodoodo.comcore.ac.uk Its structure is a derivative of phenmetrazine, featuring a ketone group at the 2-position of the morpholine (B109124) ring. While specific proprietary synthesis methods for this compound are not extensively detailed in public literature, its synthesis would fall under the general strategies for creating substituted morpholine rings. sci-hub.sesolubilityofthings.com

The synthesis of morpholine derivatives has evolved from classical methods to more efficient, high-yield modern techniques. sci-hub.se General and established synthetic methodologies applicable to a disubstituted morpholinone like this compound include:

Intramolecular Cyclization : A foundational method involves the intramolecular cyclization of 1,2-amino alcohols with chloroacetyl chloride, followed by reduction steps. tandfonline.com For a structure like this compound, a precursor such as a substituted 2-amino-1-phenylethanol (B123470) derivative would be required.

One-Pot Synthesis : More recent advancements include one-pot syntheses that offer high yields and selectivity. tandfonline.com For example, methods using diphenyl vinyl sulfonium (B1226848) salt or palladium-catalyzed oxidative cyclization of alkenes provide efficient routes to various morpholine structures. sci-hub.setandfonline.com

Synthesis from Aziridines : Researchers have investigated the use of aziridines for the strategic synthesis of 2,3-disubstituted morpholines, which is directly relevant to the this compound scaffold. sci-hub.se

Modern Catalytic Methods : The use of photocatalysis in the presence of a Lewis acid has been reported for the synthesis of N-heterocyclic compounds, including morpholines. sci-hub.se Another approach involves the hydroamination and hydrogenation of aminoalkynes using titanium and ruthenium catalysts. sci-hub.se

These methodologies highlight the chemical accessibility of the morpholine scaffold, allowing for the creation of diverse derivatives for medicinal chemistry research. sci-hub.senih.gov Although this compound itself is primarily available through custom synthesis, these established routes provide the foundation for its production and the development of its analogs. hodoodo.commedkoo.com

The Morpholine Core as a Pivotal Pharmacophore in Drug Design

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is recognized as a "privileged structure" and a versatile scaffold in medicinal chemistry. sci-hub.sesci-hub.senih.govresearchgate.net Its frequent incorporation into drug molecules stems from its ability to confer advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties. sci-hub.senih.gov

The key characteristics that make morpholine a valuable pharmacophore include:

Favorable Physicochemical Properties : The morpholine ring provides a unique combination of features. The presence of the oxygen atom leads to a relatively electron-deficient ring system and offers a weak hydrogen bond acceptor capability. sci-hub.seresearchgate.net The nitrogen atom imparts basicity, with a pKa value that can be modulated by substitution but is generally in a range that enhances aqueous solubility and allows for favorable interactions at physiological pH. sci-hub.seacs.org This balanced lipophilic-hydrophilic profile is desirable for drug-like characteristics. sci-hub.senih.gov

Improved Pharmacokinetic Profile : Incorporating a morpholine moiety often improves a compound's pharmacokinetic (PK) properties. sci-hub.sebenthamdirect.com It can enhance aqueous solubility, prolong plasma half-life, and improve metabolic stability. sci-hub.sethieme-connect.com For example, the addition of a morpholine group to gefitinib (B1684475) was crucial for extending its mean terminal plasma half-life. sci-hub.se Similarly, the selection of the morpholine moiety in the antibiotic linezolid (B1675486) was based on the superior pharmacokinetic profile and reduced toxicity it offered. sci-hub.se The ring's presence can also improve permeability across the blood-brain barrier (BBB), a critical factor for CNS-active drugs. acs.orgnih.gov

Broad Biological Activity : Appropriately substituted morpholine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidepressant, antimicrobial, and analgesic properties. tandfonline.comsci-hub.seresearchgate.net This versatility has led to the development of numerous approved drugs across various therapeutic areas. tandfonline.comacs.org

The following table lists some commercially available drugs that feature the morpholine moiety, illustrating its diverse therapeutic applications.

| Drug Name | Therapeutic Application | Contribution of Morpholine Moiety |

| Aprepitant | Antiemetic | Acts as a scaffold and contributes to increased potency by reducing basicity compared to a piperidine (B6355638) analog. tandfonline.comsci-hub.seacs.org |

| Gefitinib | Anticancer | Prolongs the mean terminal plasma half-life to 41 hours. sci-hub.se |

| Linezolid | Antibiotic | Selected based on the reduced toxicity and superior pharmacokinetic profile it provided. sci-hub.se |

| Reboxetine | Antidepressant | A key component of this selective norepinephrine (B1679862) reuptake inhibitor. tandfonline.comacs.org |

| Rivaroxaban | Anticoagulant | The keto-morpholine group contributes to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

| Timolol | Antihypertensive | An established beta-blocker where the morpholine ring is a core component. tandfonline.com |

This table is based on data from the provided search results. tandfonline.comsci-hub.seacs.org

Rational drug design involves the strategic development of new molecules based on an understanding of a biological target's structure and the structure-activity relationships (SAR) of existing ligands. nih.govnih.gov For a compound like this compound, the rational design of analogs would focus on modifying its structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. acs.org

While specific research on the rational design of this compound analogs is not widely published, general principles applied to other morpholine-containing compounds can be extrapolated:

Scaffold-Based Design : The morpholine ring can serve as a central scaffold to correctly position other functional groups for optimal interaction with a biological target. sci-hub.seacs.org In the case of aprepitant, the morpholine ring acts as a scaffold that directs three interacting arms into the correct positions within the NK1 receptor. acs.org Analogs of this compound could be designed by keeping the morpholine core and systematically altering the phenyl and methyl substituents to probe the binding pocket of its target.

Bioisosteric Replacement : The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine or piperazine. thieme-connect.com Replacing a piperidine with a morpholine in a series of H3 antagonists, for instance, resulted in improved potency and CNS druggability. nih.gov The rational design of new compounds might involve replacing a different heterocyclic system with a morpholine to gain these benefits.

Structure-Guided Modifications : With knowledge of a target protein, such as a specific transporter or receptor in the central nervous system, analogs of this compound could be designed to enhance binding affinity. This could involve adding or modifying substituents on the phenyl ring (e.g., halogens, methoxy (B1213986) groups) or altering the stereochemistry of the methyl group on the morpholine ring to achieve more favorable interactions with amino acid residues in the target's binding site. ontosight.ai The development of potent mGlu5 receptor antagonists from the structure of fenobam (B1672515) is an example of this type of rational design. nih.gov

The ultimate goal is to create new chemical entities with improved therapeutic profiles, and the morpholine scaffold provides a robust and well-understood starting point for such endeavors. benthamdirect.commdpi.com

Significance of the Morpholine Moiety in Diverse Therapeutic Agents

Structure-Activity Relationship (SAR) Investigations of Morpholine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. sci-hub.seresearchgate.net For morpholine-containing compounds, SAR investigations have revealed that the nature and position of substituents on the morpholine ring, as well as the presence of the ring itself, are critical determinants of efficacy and selectivity. tandfonline.comresearchgate.net

Key SAR findings for morpholine derivatives include:

Replacement of Other Heterocycles : A common strategy in drug design is to replace other heterocyclic rings with a morpholine to enhance biological activity. tandfonline.com This substitution often leads to significant gains in potency. For example, replacing a pyrrolidine (B122466) ring with a morpholine in coumarin-based hybrids resulted in a dramatic increase in inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). tandfonline.com A similar enhancement was observed when an imidazole (B134444) in chalcone (B49325) derivatives was substituted with a morpholine. tandfonline.com

Substitution on the Morpholine Nitrogen : The secondary nitrogen of the morpholine ring is a common point for substitution. Attaching pharmacologically active groups at this position can enhance a compound's affinity for specific targets and improve its physicochemical properties. tandfonline.com

Substitution on the Carbon Atoms : The introduction of substituents on the carbon atoms of the morpholine ring can also profoundly impact activity. In the development of anticancer agents, the introduction of an alkyl group at the C-3 position of the morpholine ring was found to increase activity. researchgate.net In another series of compounds, C-4 substituted phenyl groups were found to be positive for activity. researchgate.net

The following table summarizes research findings on how structural modifications involving the morpholine ring influence biological activity.

| Original Scaffold/Substitution | Modified Scaffold/Substitution | Effect on Biological Activity | Target/Assay |

| Coumarin-pyrrolidine hybrid | Coumarin-morpholine hybrid | Significant increase in inhibitory potency. tandfonline.com | AChE (IC₅₀ > 100 µM vs. 1 µM); MAO-B (IC₅₀ = 21 µM vs. 0.372 µM) tandfonline.com |

| Chalcone-imidazole hybrid | Chalcone-morpholine hybrid | Significantly enhanced inhibition potency. tandfonline.com | AChE, MAO-A, and MAO-B tandfonline.com |

| Piperidine -based H3 antagonists | Morpholine -based H3 antagonists | Improvement of potency and CNS druggability. nih.gov | Histamine H3 receptor nih.gov |

| Unsubstituted Indoline | Morpholine -substituted Indoline | Indoline substitution showed better cytotoxic effect. e3s-conferences.org | Osteosarcoma and human kidney cells e3s-conferences.org |

This table is based on data from the provided search results. tandfonline.comnih.gove3s-conferences.org

These examples underscore the power of the morpholine moiety to modulate biological activity, making it a key component in the medicinal chemist's toolkit for optimizing lead compounds. researchgate.nete3s-conferences.org

A significant reason for the prevalence of the morpholine ring in drug discovery is its ability to confer an improved pharmacokinetic (PK) profile. sci-hub.sebenthamdirect.com Strategies to leverage this often focus on enhancing solubility, metabolic stability, and bioavailability. acs.orgthieme-connect.com

Improving Metabolic Stability : While the morpholine ring can improve the metabolic stability of a parent molecule, it is also susceptible to oxidative metabolism, primarily by the CYP3A4 enzyme. sci-hub.sethieme-connect.com This can sometimes lead to rapid clearance. sci-hub.se The metabolic process typically involves oxidation to form a morpholine lactone or lactam, which may be followed by ring-opening to yield non-toxic metabolites. sci-hub.se Strategies to enhance metabolic stability include:

Introducing Substituents : Adding substituents to the morpholine ring can sterically hinder the sites of metabolic oxidation, thereby slowing down clearance and prolonging the drug's half-life. sci-hub.se

Conformational Restriction : Creating conformationally restricted analogs of the morpholine ring can also be a strategy to improve metabolic stability and potency. sci-hub.se For instance, a 3,5-ethylene bridged morpholine was shown to have potent activity in a series of PI3K inhibitors. sci-hub.se

Through these strategies, medicinal chemists can harness the unique properties of the morpholine scaffold to design drug candidates with optimized pharmacokinetic profiles, increasing their potential for clinical success. sci-hub.sesci-hub.se

Emerging Therapeutic Potential of this compound and its Analogs

Anticancer Activity of Hybrid Morpholine-Thiazole Scaffolds

The fusion of morpholine and thiazole (B1198619) moieties has given rise to a novel class of hybrid compounds with significant anticancer properties. These scaffolds are designed to interact with specific biological targets involved in cancer cell proliferation and survival.

A series of novel morpholine-linked coumarin-triazole hybrids were synthesized and evaluated for their anti-proliferative potential across a panel of five human cancer cell lines: bone (MG-63), lung (A549), breast (MDA-MB-231), colon (HCT-15), and liver (HepG2). nih.govresearchgate.net Among these, compound 6n {7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-4-((2,6-dimethylmorpholino) methyl)-2H-chromen-2-one} demonstrated significant growth inhibition against MG-63 bone cancer cells with an IC₅₀ value of 0.80 ± 0.22 μM. nih.govresearchgate.net Further studies revealed that compound 6n induces apoptosis in MG-63 cells, as evidenced by morphological changes, arrest in the sub-G1 phase of the cell cycle, and a decrease in mitochondrial membrane potential. nih.gov This compound was also found to reduce the expression of Galectin-1 (Gal-1), a protein implicated in tumor progression, in a dose-dependent manner. nih.gov

In another study, new morpholinylchalcones were used to construct a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. mdpi.com These compounds were then reacted with hydrazonoyl chlorides to yield pyrido[2,3-d] sci-hub.sesci-hub.senih.govtriazolo[4,3-a]pyrimidin-5(1H)-ones. mdpi.com Several of these synthesized compounds were tested for their in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. mdpi.com Notably, compounds 8 , 4e , and 7b exhibited promising activity against the A-549 cell line, with IC₅₀ values of 2.78 ± 0.86 μg/mL, 5.37 ± 0.95 μg/mL, and 5.70 ± 0.91 μg/mL, respectively. mdpi.com Compound 7b also showed notable activity against the HepG-2 cell line with an IC₅₀ of 3.54 ± 1.11 μg/mL. mdpi.com

Furthermore, a series of new 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Six of these compounds displayed better inhibitory activity against the A549 lung cancer cell line than the reference drug cisplatin. researchgate.net Compound 3f , a 4-CH₃ phenyl derivative, was identified as the most potent, with an IC₅₀ of 3.72 µM. researchgate.net

Table 1: Anticancer Activity of Selected Morpholine-Thiazole Hybrid Compounds

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 6n | MG-63 (Bone) | 0.80 ± 0.22 μM | nih.govresearchgate.net |

| 8 | A-549 (Lung) | 2.78 ± 0.86 μg/mL | mdpi.com |

| 4e | A-549 (Lung) | 5.37 ± 0.95 μg/mL | mdpi.com |

| 7b | A-549 (Lung) | 5.70 ± 0.91 μg/mL | mdpi.com |

| 7b | HepG-2 (Liver) | 3.54 ± 1.11 μg/mL | mdpi.com |

| 3f | A549 (Lung) | 3.72 µM | researchgate.net |

Antioxidant and Squalene (B77637) Synthase Inhibitory Activities of Morpholine Analogs

Morpholine analogs have demonstrated significant potential as antioxidants and inhibitors of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. sci-hub.sesci-hub.senih.gov This dual activity makes them attractive candidates for the development of multifunctional agents against atherosclerosis. nih.gov

Research into morpholine derivatives with aromatic substitutions has revealed their ability to suppress cholesterol biosynthesis through SQS inhibition while also protecting hepatic microsomal membranes from lipid peroxidation. nih.gov A study on 17 new morpholine derivatives showed that the most active compounds had IC₅₀ values for SQS inhibition between 0.7 and 5.5 μM and for lipid peroxidation between 73 and 200 μM. nih.gov The antioxidant activity of these analogs is attributed to the abstraction of a hemiketalic hydroxyl group on the morpholine ring upon radical attack, followed by stabilization through resonance with the adjacent aromatic substituent. sci-hub.sesci-hub.se

One research group synthesized new morpholine analogs with variable aromatic substituents at the 2nd and 3rd positions of the morpholine ring. sci-hub.sesci-hub.se Compound 70 was identified as the most potent, exhibiting the highest SQS inhibitory activity with an IC₅₀ of 0.7 μM. sci-hub.sesci-hub.se In a related study, the integration of a naphthalene (B1677914) ring at the 2nd position of the morpholine ring led to the development of potent SQS inhibitors. sci-hub.sesci-hub.se Compound 68 was found to be the most active in this series, with an IC₅₀ of 0.21 μM. sci-hub.sesci-hub.se

The replacement of the naphthalene ring with a phenothiazine (B1677639) moiety, a known antioxidant, resulted in hybrids with potent antihyperlipidemic activity. sci-hub.se Compound 69 , a methyl-substituted morpholine with a phenothiazine moiety, was found to be a highly potent anti-hyperlipidemic agent with an IC₅₀ of 0.47 μM, significantly more potent than the standard drug quercetin (B1663063) (IC₅₀ = 20 μM). sci-hub.sesci-hub.se

Table 2: Squalene Synthase Inhibitory and Antioxidant Activities of Morpholine Analogs

| Compound | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| 70 | SQS Inhibition | 0.7 μM | sci-hub.sesci-hub.se |

| 68 | SQS Inhibition | 0.21 μM | sci-hub.sesci-hub.se |

| 69 | Antihyperlipidemic | 0.47 μM | sci-hub.sesci-hub.se |

| Various Derivatives | SQS Inhibition | 0.7 - 5.5 μM | nih.gov |

| Various Derivatives | Lipid Peroxidation | 73 - 200 μM | nih.gov |

Antihypercholesterolemic/Antihyperlipidemic Activity of Morpholine Analogs

Building on their squalene synthase inhibitory and antioxidant properties, morpholine analogs have been investigated for their potential to lower cholesterol and lipid levels in vivo. sci-hub.sesci-hub.senih.gov

In an animal model of acute experimental hyperlipidemia, several of the newly synthesized morpholine derivatives with aromatic substitutions demonstrated the ability to reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) by 15-80%. nih.gov These findings underscore the potential of these compounds as multifunctional agents for the treatment of atherosclerosis. nih.gov

The in vivo evaluation of morpholine analogs has shown promising results. For instance, compounds 66 and 67 were found to be highly potent, with inhibitions of approximately 100% and 68%, respectively, compared to the standard drug robucol, which showed less than 45% decrease. sci-hub.sesci-hub.se

Furthermore, the development of naphthalene-morpholine conjugates has yielded potent antihyperlipidemic agents. sci-hub.se Subsequent research led to the synthesis of other naphthalene-morpholine conjugates that were evaluated for their ability to inhibit lipid peroxidation. sci-hub.se Compound 71 emerged as the most potent in this series, with an IC₅₀ of 0.014 μM. sci-hub.se Structure-activity relationship (SAR) studies revealed that a thiol group was an important pharmacophore for this activity. sci-hub.se

Table 3: Antihyperlipidemic Activity of Selected Morpholine Analogs

| Compound | In Vivo Effect | % Inhibition/Reduction | Reference |

|---|---|---|---|

| Various Derivatives | Reduction of TC, TG, LDL | 15-80% | nih.gov |

| 66 | Antihyperlipidemic | ~100% | sci-hub.sesci-hub.se |

| 67 | Antihyperlipidemic | 68% | sci-hub.sesci-hub.se |

| 71 | Lipid Peroxidation | IC₅₀ = 0.014 μM | sci-hub.se |

Natural Occurrence and Ecological Significance of Fenmetramide

Isolation from Fungal Secondary Metabolites

Fungi are known to produce a vast array of secondary metabolites, which are compounds not essential for their primary growth but often play crucial roles in survival, competition, and interaction with their environment. mdpi.comfrontiersin.org Fenmetramide has been isolated and identified from the extracts of specific fungal species, indicating its natural origin within the fungal kingdom.

Research into the secondary metabolites of the fungal genus Fusarium has led to the identification of this compound. cabidigitallibrary.orgconnectjournals.comresearchgate.net In a study investigating fungi with antialgal properties, this compound was detected in the methanol (B129727) extract of a Fusarium species. cabidigitallibrary.orgconnectjournals.comresearchgate.net This particular species, identified as Fusarium equiseti, was isolated from water bodies exhibiting algal growth. connectjournals.com The lyophilized methanol extract of this fungus, when analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), revealed the presence of this compound alongside other compounds. cabidigitallibrary.orgconnectjournals.comresearchgate.net Fusarium species are common soil fungi and are known to produce a variety of mycotoxins and other secondary metabolites. wikipedia.org

Table 1: Identification of this compound in Fusarium sp. Extract

| Fungal Genus | Fungal Species | Extract Type | Analytical Method | Compound Detected |

|---|

In the same study that identified this compound in Fusarium, fungi from the genus Aspergillus were also investigated for their antialgal properties. cabidigitallibrary.orgconnectjournals.comresearchgate.net Specifically, the methanol extract from the cell-free supernatant of Aspergillus niger was found to be effective against the algae Oscillatoria and Chroococcus. connectjournals.com GC-MS analysis of this extract also revealed the presence of this compound. connectjournals.com Aspergillus species are widespread molds and are significant producers of a diverse range of secondary metabolites. wikipedia.org

Table 2: Detection of this compound in Aspergillus sp. Extract with Antialgal Activity

| Fungal Genus | Fungal Species | Extract Type | Target Algae | Analytical Method | Compound Detected |

|---|

Identification in Fusarium sp. Extracts

Biological Activity of this compound in Environmental Contexts

The presence of this compound in fungal extracts that exhibit specific biological effects suggests its potential role in mediating these activities.

The identification of this compound in fungal extracts from both Fusarium and Aspergillus species that demonstrated inhibitory effects against various algae suggests its contribution to these antialgal properties. cabidigitallibrary.orgconnectjournals.comresearchgate.net The cell-free supernatants and purified extracts from these fungi were shown to inhibit the growth of algal lawns of Phormidium sp., Oscillatoria sp., and Chroococcus sp. cabidigitallibrary.orgconnectjournals.comresearchgate.net While the extracts contained multiple compounds, the consistent detection of this compound in active fractions points towards its role as an antialgal agent. connectjournals.com

The discovery of naturally occurring compounds with specific biological activities, such as the antialgal properties associated with this compound-containing fungal extracts, has significant implications for microbial biocontrol. nih.gov Fungi that produce such compounds can be considered as potential biocontrol agents to manage harmful algal blooms or biofouling. cabidigitallibrary.orgresearchgate.net Furthermore, the identification of this compound as a fungal secondary metabolite underscores the importance of exploring the chemical diversity of microorganisms for the discovery of new and potentially useful natural products. nih.govmdpi.com This ongoing search can lead to the identification of novel lead compounds for various applications.

Advanced Research Techniques and Methodologies for Fenmetramide Studies

Analytical Chemistry Approaches for Detection and Characterization

A suite of powerful analytical techniques is employed to investigate Fenmetramide, each providing unique insights into its properties and behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite and Natural Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds, making it a highly suitable method for studying this compound and its metabolites. thermofisher.com This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. thermofisher.com

In the context of this compound, GC-MS is instrumental in metabolite profiling. researchgate.net The process typically involves a derivatization step to increase the volatility of the metabolites, allowing them to be analyzed in the gas phase. thermofisher.commdpi.com This two-step process, often involving methoximation followed by silylation, prepares the sample for injection into the GC-MS system. thermofisher.com Once separated by the gas chromatograph, the mass spectrometer provides detailed mass spectra of the eluted compounds. These spectra serve as chemical fingerprints, which can be compared against established spectral libraries like NIST for confident identification of metabolites. thermofisher.com GC-MS offers high chromatographic resolution, reproducible retention times, and robust quantification, making it an invaluable tool for understanding the metabolic fate of this compound. thermofisher.com

Table 1: Key Aspects of GC-MS in this compound Metabolite Analysis

| Feature | Description | Relevance to this compound Studies |

| Derivatization | Chemical modification to increase volatility. | Essential for preparing this compound metabolites for GC analysis. thermofisher.commdpi.com |

| Separation | High-resolution separation of complex mixtures. | Allows for the isolation of individual metabolites from biological samples. |

| Identification | Comparison of mass spectra to libraries. | Enables the confident identification of known and unknown metabolites. thermofisher.com |

| Quantification | Measurement of the amount of each metabolite. | Provides quantitative data on the metabolic profile of this compound. thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. hts-110.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its three-dimensional structure. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle. mdpi.com

For this compound, ¹H and ¹³C NMR spectra would reveal the chemical environment of each proton and carbon atom, respectively. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would establish connectivity between adjacent protons and between protons and their directly attached carbons. More advanced experiments like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range connectivities, crucial for assembling the complete molecular structure. The non-destructive nature of NMR also allows for the sample to be used for further analyses. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.org It is particularly well-suited for non-volatile or thermally unstable compounds that are not amenable to GC-MS analysis. In the study of this compound, HPLC is essential for its separation from complex matrices and for its precise quantification. nih.gov

The technique utilizes a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org For this compound, a reversed-phase HPLC method, likely using a C18 column, would be a common approach for separation. nih.gov The separated components are then detected by a suitable detector, such as a UV-Vis or mass spectrometry detector, providing both qualitative and quantitative information. wikipedia.org

Mass Spectrometry (MS) Techniques for Metabolic Profiling and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of metabolic profiling and is often coupled with chromatographic techniques like GC or LC for enhanced separation and identification capabilities. nih.gov In the context of this compound, various MS techniques are employed to identify and quantify its metabolites in biological samples.

High-resolution mass spectrometry, such as that provided by Fourier-transform mass spectrometry (FTMS), allows for highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is another crucial tool, where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. This pattern provides structural information and can be used to confirm the identity of metabolites. nih.gov These advanced MS techniques are indispensable for building a comprehensive picture of this compound's metabolic pathways.

In Silico and Computational Chemistry Applications

Alongside experimental techniques, computational methods play a vital role in modern drug discovery and development, offering predictive insights into a compound's properties and behavior.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) Parameters

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates like this compound. nih.govri.se These computational tools can provide early warnings about potential liabilities, helping to guide the selection and optimization of compounds before costly and time-consuming experimental studies are undertaken. ri.se

For this compound, various software programs can predict key ADME-Tox parameters based on its chemical structure. These predictions can include its potential for oral absorption, its distribution throughout the body, its likely metabolic pathways, and its potential for toxicity. nih.gov For example, a predicted high lipophilicity might suggest good absorption but also potential for accumulation in fatty tissues. While these predictions are not a substitute for experimental data, they provide valuable guidance in the early stages of research. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| Partition Coefficient (ALogP) | 0.9 |

| Solubility (logS) | -2.0 |

| Polar Surface Area (PSA) | 38.3 Ų |

Source: wikipedia.org

Molecular Modeling and Docking Studies for Receptor Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein receptor or enzyme, at the atomic level. These techniques are fundamental in drug discovery for elucidating mechanisms of action, predicting binding affinity, and guiding the design of more potent and selective compounds. Although specific docking studies on this compound are not extensively published, the methodologies are well-established and routinely applied to its structural class. wikipedia.org

The process begins with obtaining three-dimensional (3D) structures of both the ligand (this compound) and the target receptor. If the experimental structure of the receptor is unknown, a homology model can be built based on the crystal structure of a similar protein. tandfonline.com Docking algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within the receptor's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). opencovidjournal.comnih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

These simulations can reveal crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For a molecule like this compound, which contains a morpholine (B109124) ring, a phenyl group, and a ketone, docking studies could predict how these functional groups contribute to binding. wikipedia.orgmypresto5.com For instance, the nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, a feature known to be important for interaction with various biological targets. sci-hub.sesci-hub.se

Studies on other morpholine-containing compounds illustrate the utility of this approach. For example, in the development of mTOR inhibitors, molecular docking was used to predict the binding interactions of novel tetrahydroquinoline derivatives containing a morpholine moiety. mdpi.com These studies confirmed that the morpholine ring could facilitate specific interactions within the ATP-binding pocket of the mTOR enzyme. mdpi.com Similarly, docking studies on morpholine derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have identified key interactions, with docking scores helping to rank the potential efficacy of newly designed compounds. tandfonline.com

Table 1: Example of Molecular Docking Scores for Morpholine Derivatives Against Neurological Targets

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Compound 36e | AChE | -10.294 | - | tandfonline.com |

| Compound 36d | BuChE | -9.562 | - | tandfonline.com |

| Compound 58e | AChE | -7.291 | Trp84 (pi-pi stacking) | tandfonline.com |

| Compound 58e | BuChE | -6.719 | Asp70 (hydrogen bond) | tandfonline.com |

| Compound 50x | AChE | Not specified, but noted as best | - | tandfonline.com |

| Compound 50x | BuChE | Not specified, but noted as best | - | tandfonline.com |

This table is illustrative of data obtained from docking studies on various morpholine-containing compounds, as specific data for this compound is not available.

Computational Approaches in Structure-Based Drug Design for Morpholine Analogs

Structure-based drug design (SBDD) leverages computational methods to design novel molecules with improved affinity and selectivity for a specific biological target. For morpholine analogs, including derivatives of this compound, these approaches are critical for optimizing therapeutic potential. SBDD integrates knowledge of the 3D structure of the target protein to design ligands that fit precisely into the binding site and establish favorable interactions. nih.gov

A key computational technique in this area is three-dimensional quantitative structure-activity relationship (3D-QSAR). medchemica.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of a series of molecules with their biological activity. medchemica.comnih.gov These models generate contour maps that visualize regions where changes to the molecular structure—such as steric bulk, electrostatic charge, or hydrophobicity—are likely to increase or decrease activity. mdpi.com This information provides a clear roadmap for designing new analogs. For instance, a 3D-QSAR study on phenothiazines, which are structurally related to some morpholine compounds, demonstrated the dominant role of hydrophobic and hydrogen bond acceptor fields for their activity. nih.gov

The design process for morpholine analogs often focuses on several key strategies:

Scaffold Hopping and Modification: The morpholine ring is considered a "privileged pharmacophore" due to its favorable properties, including metabolic stability and the ability to improve solubility. tandfonline.comsci-hub.se Computational methods can explore replacing or modifying this core scaffold to enhance target engagement. For example, creating bridged morpholine moieties was suggested by molecular modeling to allow deeper entry into the binding pocket of the mTOR enzyme, leading to more potent and selective inhibitors. sci-hub.se

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then computationally linking them together or growing them to create a more potent lead compound. nih.gov For morpholine analogs, a fragment containing the morpholine ring could be combined with other fragments that show affinity for adjacent pockets in the receptor.

Structure–Activity Relationship (SAR) Analysis: Computational tools help rationalize the SAR of a series of synthesized compounds. mdpi.com For morpholine-substituted tetrahydroquinoline derivatives, SAR analysis revealed that adding electron-withdrawing groups, such as trifluoromethyl groups, significantly increased cytotoxic activity against cancer cell lines. mdpi.com This insight, derived from experimental data and rationalized through computational models, guides the next cycle of drug design.

These computational strategies have been successfully applied to develop morpholine derivatives for a wide range of therapeutic areas, including anticancer and neurodegenerative disease treatments. tandfonline.commdpi.com The integration of molecular docking, 3D-QSAR, and other computational tools allows for a more rational, efficient, and cost-effective approach to the discovery of new drugs based on the morpholine scaffold.

Table 2: Summary of Computational Strategies in the Design of Morpholine Analogs

| Strategy | Technique(s) | Application Example | Outcome/Insight | Reference(s) |

|---|---|---|---|---|

| Receptor Interaction Prediction | Molecular Docking, Molecular Dynamics (MD) | Design of morpholine-substituted tetrahydroquinolines as mTOR inhibitors. | Predicted strong binding interaction and stability within the mTOR active site, supporting synthesis. | mdpi.com |

| 3D-QSAR Modeling | CoMFA, CoMSIA | Analysis of phenothiazine-related compounds for MDR reversal. | Identified that hydrophobic and hydrogen bond acceptor fields are crucial for activity. | nih.gov |

| Scaffold Modification | Molecular Modeling | Design of bridged morpholine analogs as mTOR inhibitors. | Bridged morpholine moiety can penetrate deeper into the binding pocket, increasing potency. | sci-hub.sesci-hub.se |

| SAR-Guided Design | Synthesis and Computational Analysis | Development of morpholine derivatives for cancer therapy. | Addition of electron-withdrawing groups on an associated benzamide (B126) moiety enhanced cytotoxicity. | mdpi.com |

Future Research Directions and Translational Perspectives on Fenmetramide

Addressing Fundamental Gaps in Fenmetramide Pharmacology

Despite its early patent, comprehensive data on this compound's interaction with biological systems remains scarce. wikipedia.org The following areas represent critical gaps in our knowledge that require systematic investigation.

Comprehensive Elucidation of Precise Mechanism of Action and Receptor Binding

The exact mechanism by which this compound exerts its effects is largely unknown. As a 5-ketone derivative of phenmetrazine, it is hypothesized to possess psychostimulant properties. wikipedia.org Phenmetrazine and its analogues are known to act as monoamine releasing agents, increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862). nih.goviiab.me Future research should, therefore, focus on a comprehensive receptor binding and functional assay screen to identify this compound's primary molecular targets.

Key research questions to address include:

Does this compound bind to and/or modulate the activity of monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin (B10506) transporter - SERT)?

Does this compound act as an agonist at trace amine-associated receptor 1 (TAAR1), a mechanism common to other phenylethylamine derivatives like phentermine? nucleos.com

What is the binding affinity and efficacy of this compound at these and other potential central nervous system receptors?

Answering these questions will provide a foundational understanding of its pharmacological actions and guide further therapeutic development.

Detailed Pharmacodynamic and Pharmacokinetic Profiling of this compound

A thorough understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for any potential therapeutic application. nih.gov Currently, there is a significant lack of published data on the pharmacokinetic and pharmacodynamic profile of this compound. wikipedia.org

Future studies should aim to:

Determine the oral bioavailability, half-life, and clearance rate of this compound in preclinical models.

Identify the major metabolic pathways and metabolites of this compound. For instance, phenmetrazine is metabolized to this compound in humans. nih.gov

Characterize the dose-response relationship for its primary pharmacological effects.

Investigate the potential for drug-drug interactions, particularly with other centrally acting agents.

This data is essential for establishing a potential therapeutic window and for designing safe and effective dosing regimens in any future clinical investigations.

Long-Term Safety and Efficacy Assessments

While early research pointed towards antidepressant potential, the long-term safety and efficacy of this compound have never been formally evaluated. wikipedia.orgnih.govbiospace.comnih.gov Any future consideration of this compound for therapeutic use would necessitate rigorous preclinical and, eventually, clinical trials to assess its long-term effects.

Long-term studies should focus on:

Chronic toxicity studies: To identify any potential organ toxicity or other adverse effects associated with prolonged exposure.

Carcinogenicity, mutagenicity, and reproductive toxicity studies: To ensure the compound does not pose long-term health risks.

Efficacy in relevant animal models: To provide evidence of sustained therapeutic benefit for its intended indications.

Exploration of Novel Therapeutic Applications and Drug Repurposing

The initial classification of this compound as an antidepressant provides a starting point for re-evaluating its therapeutic potential. sci-hub.sesci-hub.setandfonline.com Furthermore, its structural similarity to compounds with other central nervous system effects suggests avenues for exploring novel applications.

Re-evaluation of Antidepressant Potential

The original patenting of this compound as an antidepressant suggests that early investigations showed promise in this area. wikipedia.orgsci-hub.sesci-hub.se Given the ongoing need for novel and more effective antidepressant treatments, a re-evaluation of this compound's potential in this domain is warranted. nih.govgoogle.comnih.gov

Future research in this area should include:

Head-to-head comparisons with existing antidepressants: Utilizing modern, validated animal models of depression to compare the efficacy of this compound with current standard-of-care treatments.

Investigation of its effects on different symptom clusters of depression: To determine if this compound has a unique profile in addressing specific aspects of the disorder, such as anhedonia or cognitive dysfunction. nih.gov

Exploration of its potential as an adjunctive therapy: To assess whether this compound can enhance the efficacy of existing antidepressants when used in combination.

Further Investigation into Muscle Relaxant and Tranquilizing Applications

The morpholine (B109124) scaffold, a core component of this compound's structure, is present in various compounds with diverse pharmacological activities, including muscle relaxant and tranquilizing effects. tandfonline.comjustia.comgoogleapis.comgoogleapis.com This structural feature, combined with the expected psychostimulant properties, suggests a complex pharmacological profile that may lend itself to these applications.

A systematic investigation should be undertaken to:

Screen this compound in preclinical models of muscle spasticity and anxiety: To determine if it possesses clinically relevant muscle relaxant or anxiolytic properties.

Elucidate the mechanism of action for any observed muscle relaxant or tranquilizing effects: This would involve investigating its interaction with relevant neurotransmitter systems, such as GABAergic and adrenergic pathways.

Assessment of Other Bioactivities Indicated by Morpholine Derivatives (e.g., anticancer)

The morpholine ring, a core component of this compound's structure, is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govjchemrev.comsci-hub.se This structural feature is responsible for a diverse range of pharmacological activities, including anticancer properties. nih.govjchemrev.comnih.gov

The bioactivity of morpholine is largely attributed to its oxygen atom, which can participate in donor-acceptor interactions with biological targets, and the nitrogen atom, whose basicity is tempered by the oxygen, enhancing its pharmacophoric performance. nih.govacs.org This unique chemistry has led to the development of numerous morpholine derivatives with significant therapeutic potential.

Anticancer Potential:

Research has demonstrated that compounds containing the morpholine moiety exhibit considerable antiproliferative activities against various cancer cell lines. nih.govnih.gov For instance, certain morpholine-linked indole (B1671886) derivatives have shown inhibitory activity against ATR protein kinase and terminal deoxynucleotidyl transferase, both of which are targets in cancer therapy. nih.govacs.org Furthermore, morpholine-substituted quinazoline (B50416) derivatives have displayed significant cytotoxic activity against lung, breast, and neuroblastoma cancer cell lines. nih.gov

The anticancer mechanism of some morpholine derivatives involves inducing apoptosis and inhibiting cell proliferation in specific phases of the cell cycle. nih.gov The versatility of the morpholine scaffold allows for its use as a core structure or a capping fragment in the design of new anticancer agents. nih.gov

| Morpholine Derivative Class | Observed Anticancer Activity | Mechanism of Action (if known) | Cancer Cell Lines |

| Indole-based Sulfonylhydrazides | Inhibition of cell proliferation acs.org | Not specified | MDA-MB-468 (Triple-negative breast cancer), MCF-7 (Estrogen receptor-positive breast cancer) acs.org |

| Quinazoline Derivatives | Significant cytotoxic activity nih.gov | Inhibition of cell proliferation in G1 phase, apoptosis induction nih.gov | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) nih.gov |

| Thiazole (B1198619) Derivatives | Excellent growth inhibitory effects jchemrev.com | Not specified | HT29 (Colon cancer) jchemrev.com |

Advancements in this compound Synthesis and Derivative Optimization

The future of this compound as a potential therapeutic agent hinges on the development of efficient and innovative synthetic methodologies.

Development of Novel and Efficient Synthetic Routes

The synthesis of morpholine and its derivatives has been a significant focus in organic chemistry. sci-hub.sesci-hub.setandfonline.com Classical methods often involve the intramolecular cyclization of amino alcohols. tandfonline.com However, recent advancements have led to more efficient and versatile synthetic strategies.

Modern synthetic approaches include:

Catalytic Methods: The use of catalysts like palladium has enabled oxidative acylation and heterocyclization reactions, providing a pathway to synthesize not only morpholines but also other N-heterocyclic compounds. sci-hub.se

One-Pot Syntheses: Researchers have developed one-pot strategies that offer high yields and selectivity for producing morpholine derivatives. tandfonline.com

Cyclization Reactions: Novel methods involving the cyclization of amino alcohols with reagents like chloroacetyl chloride have been reported. sci-hub.se

From Aminoalkynes: The synthesis of substituted morpholines from aminoalkynes through hydroamination and hydrogenation has also been achieved. sci-hub.se

These advanced synthetic routes are crucial for producing this compound and its analogs in a cost-effective and scalable manner, which is essential for further research and potential commercialization.

Design and Synthesis of Stereoselective this compound Analogs

The biological activity of a chiral molecule is often dependent on its stereochemistry. Therefore, the design and synthesis of stereoselective analogs of this compound are of paramount importance. The synthesis of optically active analogs can be achieved through methods like asymmetric Mannich reactions. researchgate.net

By creating specific stereoisomers of this compound, researchers can investigate the structure-activity relationship (SAR) and identify the most potent and selective analogs. sci-hub.se This involves understanding how different substitutions on the morpholine ring and the phenyl group affect the compound's interaction with its biological targets. sci-hub.se The development of stereoselective synthetic methods will be critical in optimizing the therapeutic profile of this compound. researchgate.net

Ethical Considerations in Future Research and Development

The journey of any investigational compound from the laboratory to clinical use is governed by a strict set of ethical principles designed to protect research participants. lindushealth.comhsa.gov.sg

Ethical Frameworks for Investigational Compounds in Drug Development

The ethical development of investigational drugs like this compound is built on several key pillars:

Justified Need and Scientific Evidence: There must be a clear and justifiable need for the new compound, and its proposed use must be supported by adequate scientific evidence. researchgate.netnih.gov

Benefit-Risk Assessment: The potential benefits to the individual and society must outweigh the foreseeable risks and inconveniences to the research participants. lindushealth.com

Informed Consent: Participants must be fully informed about the study, including its objectives, procedures, potential risks, and benefits, so they can make a voluntary and informed decision to participate. lindushealth.comhsa.gov.sg

Fairness and Justice: The risks and benefits of the research should be distributed equitably among different populations. lindushealth.com

Independent Review: An Institutional Review Board (IRB) or ethics committee must review and approve the research to ensure it is scientifically sound and ethically justified. hsa.gov.sgclinicaltrials.gov

These frameworks are essential to ensure that the pursuit of new treatments does not compromise the rights and well-being of the individuals who make that research possible. lindushealth.com

Considerations for Clinical Trial Design and Participant Protection

The design of clinical trials for an investigational compound like this compound must prioritize the safety and rights of the participants. hsa.gov.sgnih.gov

Key considerations include:

Minimizing Risk: The trial should be designed to minimize risks to participants. hsa.gov.sg This includes careful consideration of the study population and the use of appropriate control groups. nih.gov

Participant Rights: Participants have the right to withdraw from a trial at any time without penalty and to be kept informed of any new information that may affect their decision to continue. hsa.gov.sg

Confidentiality: The privacy of participants and the confidentiality of their data must be protected throughout the research process. lindushealth.com

Vulnerable Populations: Special safeguards are necessary when involving vulnerable populations, such as children, in clinical research. fda.gov

Q & A

Q. How is Fenmetramide structurally characterized, and what are its key physicochemical properties?

this compound (CAS 5588-29-4) is a synthetic antidepressant agent with the molecular formula C₁₇H₁₉N₅O. Its structure includes a morpholinone core and a phenylpyridazine moiety, as confirmed by spectroscopic methods (NMR, IR) and mass spectrometry . Key properties include a molecular weight of 309.37 g/mol, moderate aqueous solubility, and stability under controlled pH conditions (pH 4–8). Researchers should prioritize purity analysis using HPLC-MS (>98% purity for pharmacological studies) and validate structural integrity via X-ray crystallography for definitive confirmation .

Q. What experimental models are suitable for initial pharmacological screening of this compound?

In vitro models such as monoamine oxidase (MAO) inhibition assays (e.g., MAO-A/B enzymatic activity tests) and receptor binding studies (serotonin, dopamine transporters) are foundational. In vivo rodent models (e.g., forced swim test, tail suspension test) are recommended for behavioral efficacy assessment. Ensure dose-response curves (0.1–50 mg/kg) and control for interspecies metabolic differences using liver microsomal assays .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Follow Good Laboratory Practices (GLP) with detailed reaction protocols:

- Use anhydrous conditions for the morpholinone-phenyllithium coupling step.

- Validate intermediates via TLC and GC-MS at each synthetic stage.

- Document solvent purity (e.g., HPLC-grade acetonitrile), temperature (±1°C accuracy), and catalyst concentrations (e.g., palladium-based catalysts at 0.5–2 mol%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacokinetic data?

Discrepancies in bioavailability (e.g., oral vs. intravenous administration) may arise from formulation differences or metabolic enzyme polymorphisms. Mitigate this by:

Q. What strategies optimize this compound’s selectivity for MAO-A over MAO-B?

Use structure-activity relationship (SAR) studies to modify the pyridazine ring:

- Introduce electron-withdrawing groups (e.g., -NO₂) at the C3 position to enhance MAO-A affinity.

- Perform molecular docking simulations with MAO-A crystal structures (PDB ID: 2Z5X) to identify key binding residues.

- Validate selectivity ratios (IC₅₀ MAO-A/MAO-B) across ≥3 independent assays to confirm reproducibility .

Q. How can researchers address ethical and methodological challenges in human trials involving this compound?

- Adhere to FINERMAPS criteria: Ensure feasibility (sample size ≥100 for Phase II), novelty (e.g., comparative efficacy vs. SSRIs), and ethical compliance (IRB approval for informed consent and adverse event monitoring) .

- Use double-blinded, randomized crossover designs with placebo controls.

- Include validated depression scales (e.g., Hamilton Rating Scale) and biomarker panels (serum BDNF, cortisol) for multimodal efficacy assessment .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Apply nonlinear regression (e.g., sigmoidal Emax model) to dose-response data.

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (α=0.05, power ≥0.8).

- Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize clinical relevance .

Q. How should contradictory findings in this compound’s metabolite toxicity profiles be addressed?

- Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) on major metabolites (e.g., N-desmethyl-Fenmetramide).

- Cross-validate with in vivo toxicokinetic studies (e.g., rodent repeated-dose toxicity over 28 days).